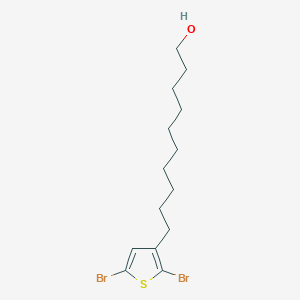
10-(2,5-Dibromothiophen-3-yl)decan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-(2,5-Dibromothiophen-3-yl)decan-1-ol is a chemical compound with the molecular formula C14H22Br2OS It is characterized by the presence of a thiophene ring substituted with two bromine atoms at positions 2 and 5, and a decanol chain attached at position 3
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-(2,5-Dibromothiophen-3-yl)decan-1-ol typically involves the bromination of thiophene followed by the attachment of the decanol chain. One common method includes the following steps:
Bromination of Thiophene: Thiophene is reacted with bromine in the presence of a catalyst to yield 2,5-dibromothiophene.
Attachment of Decanol Chain: The 2,5-dibromothiophene is then reacted with a decanol derivative under specific conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
10-(2,5-Dibromothiophen-3-yl)decan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The bromine atoms can be reduced to form a thiophene derivative with fewer substituents.
Substitution: The bromine atoms can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or Grignard reagents.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Thiophene derivatives with fewer bromine atoms.
Substitution: Thiophene derivatives with various functional groups.
Aplicaciones Científicas De Investigación
10-(2,5-Dibromothiophen-3-yl)decan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism by which 10-(2,5-Dibromothiophen-3-yl)decan-1-ol exerts its effects depends on its interactions with molecular targets. The bromine atoms and thiophene ring can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The decanol chain can also affect the compound’s solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dibromothiophene: A simpler compound with similar bromine substitution but without the decanol chain.
3-Thiophenedecanol: Similar structure but without bromine atoms.
Uniqueness
10-(2,5-Dibromothiophen-3-yl)decan-1-ol is unique due to the combination of the brominated thiophene ring and the decanol chain. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
503311-22-6 |
|---|---|
Fórmula molecular |
C14H22Br2OS |
Peso molecular |
398.2 g/mol |
Nombre IUPAC |
10-(2,5-dibromothiophen-3-yl)decan-1-ol |
InChI |
InChI=1S/C14H22Br2OS/c15-13-11-12(14(16)18-13)9-7-5-3-1-2-4-6-8-10-17/h11,17H,1-10H2 |
Clave InChI |
YGBQYFNDYYRMOQ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC(=C1CCCCCCCCCCO)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2,3,4,6,8,9-Heptabromodibenzo[b,d]furan](/img/structure/B14230724.png)
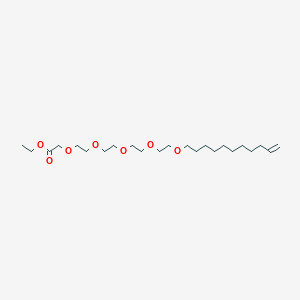
![2-{[(Anthracen-9-yl)methyl]amino}-3,7-dihydro-6H-purin-6-one](/img/structure/B14230739.png)
![N,N'-[4-Methyl-5-(prop-2-en-1-yl)-1,2-phenylene]dibenzamide](/img/structure/B14230747.png)
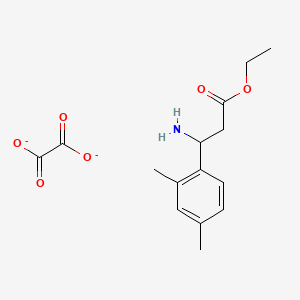
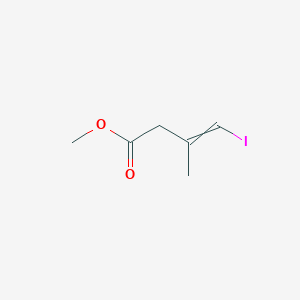
![Benzenesulfonamide, N-[3-bromo-4-(4-fluorophenoxy)phenyl]-4-fluoro-](/img/structure/B14230754.png)
![4-Methoxy-5-[(1-methylpiperidin-4-yl)methoxy]-2-nitroaniline](/img/structure/B14230760.png)
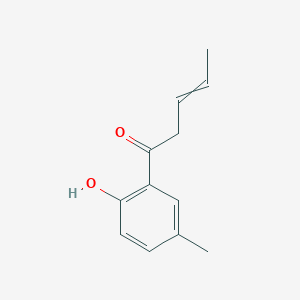
![Stannane, trimethyl[3-[2-(phenylmethoxy)ethyl]-2-thienyl]-](/img/structure/B14230768.png)
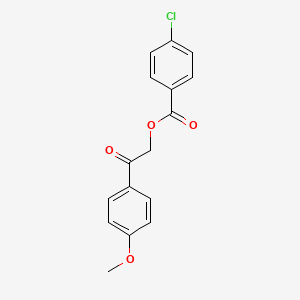
![2-[4-(2-cyanophenyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B14230783.png)
![3-{[4-(2,6-Dimethylphenyl)piperidin-1-yl]methyl}-1H-indole](/img/structure/B14230790.png)

